2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C11H11F3O. It is known for its unique structure, which includes a trifluoromethyl group and a trimethylphenyl group. This compound is used in various fields, including organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol typically involves the reaction of trifluoroacetic anhydride with 2,4,6-trimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out at low temperatures, around -40°C, in a solvent like carbon disulfide (CS2). This method yields the desired product with a moderate yield of approximately 70% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoroacetophenone, while reduction can produce trifluoroethanol .
Scientific Research Applications
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it effective in modulating biological pathways and exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-2’,4’,6’-trimethylacetophenone
Uniqueness
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol stands out due to its specific combination of trifluoromethyl and trimethylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C11H13F3O |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H13F3O/c1-6-4-7(2)9(8(3)5-6)10(15)11(12,13)14/h4-5,10,15H,1-3H3 |
InChI Key |
FLVCXPCTCZOGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(F)(F)F)O)C |
Origin of Product |
United States |
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